5-(4-CHLOROPHENYL)-4-{[(E)-(2,4,6-TRIMETHOXYPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
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Overview
Description
5-(4-CHLOROPHENYL)-4-{[(E)-(2,4,6-TRIMETHOXYPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE: is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-CHLOROPHENYL)-4-{[(E)-(2,4,6-TRIMETHOXYPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using chlorobenzene derivatives.
Formation of the Schiff Base: The Schiff base is formed by the condensation of the triazole derivative with 2,4,6-trimethoxybenzaldehyde under acidic or basic conditions.
Introduction of the Hydrosulfide Group: The hydrosulfide group is introduced through a nucleophilic substitution reaction, typically using thiol reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrosulfide group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the Schiff base, converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound has shown potential as an antimicrobial and antifungal agent. Its triazole ring is known to inhibit the growth of certain pathogens, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is being explored for its potential as an anticancer agent. The presence of the triazole ring and the Schiff base moiety contribute to its ability to interact with biological targets, potentially leading to the inhibition of cancer cell proliferation.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of 5-(4-CHLOROPHENYL)-4-{[(E)-(2,4,6-TRIMETHOXYPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE involves its interaction with various molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. The Schiff base moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the disruption of cellular processes. The hydrosulfide group can participate in redox reactions, affecting the cellular redox balance.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol
- 4-(2,4,6-Trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 5-(4-Chlorophenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 5-(4-CHLOROPHENYL)-4-{[(E)-(2,4,6-TRIMETHOXYPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE lies in its combination of functional groups. The presence of the chlorophenyl group, the Schiff base, and the hydrosulfide group in a single molecule provides a unique set of chemical properties and biological activities. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(4-chlorophenyl)-4-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3S/c1-24-13-8-15(25-2)14(16(9-13)26-3)10-20-23-17(21-22-18(23)27)11-4-6-12(19)7-5-11/h4-10H,1-3H3,(H,22,27)/b20-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMKQINBCULEPZ-KEBDBYFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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